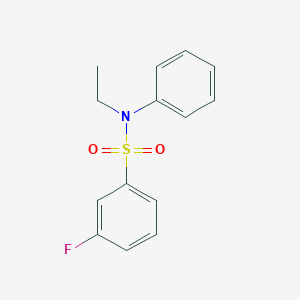
N-ethyl-3-fluoro-N-phenylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-3-fluoro-N-phenylbenzenesulfonamide (EFNS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFNS is a sulfonamide derivative and is widely used in research as a tool to understand the mechanisms of action of various biological processes.
作用機序
N-ethyl-3-fluoro-N-phenylbenzenesulfonamide acts as an inhibitor of various ion channels and enzymes. It has been shown to inhibit the activity of voltage-gated potassium channels, which are important for regulating the excitability of neurons. This compound has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as glutamate and acetylcholine, which are important for synaptic transmission. This compound has also been shown to decrease the activity of carbonic anhydrase, which can lead to alterations in acid-base balance in the body.
実験室実験の利点と制限
N-ethyl-3-fluoro-N-phenylbenzenesulfonamide has several advantages as a research tool. It is relatively easy to synthesize and is readily available. This compound is also highly selective for its target ion channels and enzymes, making it a useful tool for studying specific biological processes. However, this compound has some limitations as a research tool. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.
将来の方向性
There are several future directions for research on N-ethyl-3-fluoro-N-phenylbenzenesulfonamide. One potential area of research is the development of more selective and potent this compound derivatives that can be used to study specific biological processes. Another potential area of research is the development of this compound-based drugs for the treatment of various diseases, such as epilepsy and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been widely used as a research tool to understand the mechanisms of action of various biological processes. It acts as an inhibitor of various ion channels and enzymes and has several biochemical and physiological effects. This compound has several advantages as a research tool, but also has some limitations. There are several future directions for research on this compound, including the development of more selective and potent this compound derivatives and the development of this compound-based drugs for the treatment of various diseases.
合成法
N-ethyl-3-fluoro-N-phenylbenzenesulfonamide can be synthesized through a multistep process, starting with the reaction between aniline and sodium nitrite to form diazonium salt. The diazonium salt is then reacted with potassium fluoride to form the corresponding aryl fluoride. This aryl fluoride is then reacted with N-ethylbenzenesulfonamide in the presence of a palladium catalyst to form this compound.
科学的研究の応用
N-ethyl-3-fluoro-N-phenylbenzenesulfonamide has been widely used as a research tool to understand the mechanisms of action of various biological processes. It has been used to study the role of ion channels in synaptic transmission, the mechanism of action of neurotransmitters, and the regulation of ion channels in the nervous system. This compound has also been used to study the role of various enzymes in biochemical pathways and the mechanism of action of various drugs.
特性
分子式 |
C14H14FNO2S |
|---|---|
分子量 |
279.33 g/mol |
IUPAC名 |
N-ethyl-3-fluoro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO2S/c1-2-16(13-8-4-3-5-9-13)19(17,18)14-10-6-7-12(15)11-14/h3-11H,2H2,1H3 |
InChIキー |
IBANYYDYAKZVFG-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)F |
正規SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)





![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)


![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)


